2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide
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Overview
Description
2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-methoxyphenyl)-1-hydrazinecarbothioamide is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-methoxyphenyl)-1-hydrazinecarbothioamide typically involves multiple steps. The initial step often includes the formation of the pyrazolo[3,4-b]pyridine core, which can be achieved through the cyclization of appropriate precursors such as α,β-unsaturated ketones or 1,3-dicarbonyl compounds .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Scientific Research Applications
2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-methoxyphenyl)-1-hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into the binding pockets of these targets, leading to its biological effects .
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-b]pyridine derivatives, 2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-methoxyphenyl)-1-hydrazinecarbothioamide is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Similar compounds include:
- 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide
These compounds share the pyrazolo[3,4-b]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C22H24N6O2S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C22H24N6O2S/c1-28-20-18(19(27-28)13-9-10-13)14(11-16(23-20)12-7-8-12)21(29)25-26-22(31)24-15-5-3-4-6-17(15)30-2/h3-6,11-13H,7-10H2,1-2H3,(H,25,29)(H2,24,26,31) |
InChI Key |
HEKVGEQRHNGQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NNC(=S)NC4=CC=CC=C4OC)C(=N1)C5CC5 |
Origin of Product |
United States |
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